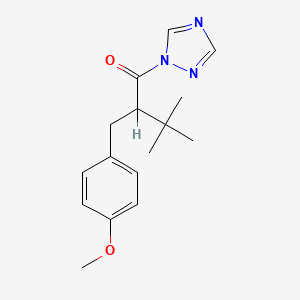
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The preparation of chalcones, which are intermediates in the synthesis, can be achieved from an aromatic aldehyde and an acetophenone in the presence of a basic catalyst .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Nucleophilic substitution reactions are common, where triazole nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include triazolium salts, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1H-1,2,4-Triazole derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as probes for biological pathways.
Medicine: Investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: Used in the development of agrochemicals and as corrosion inhibitors
作用機序
The mechanism of action of 1H-1,2,4-Triazole derivatives involves their ability to bind to various biological targets through hydrogen bonding and dipole interactions. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular triazole derivative and its intended application .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another isomeric form of triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Uniqueness
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s ability to act as a versatile scaffold for the development of new drugs and agrochemicals sets it apart from other triazole derivatives .
特性
CAS番号 |
110577-54-3 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)14(15(20)19-11-17-10-18-19)9-12-5-7-13(21-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |
InChIキー |
YSUZUUMCYNAWBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


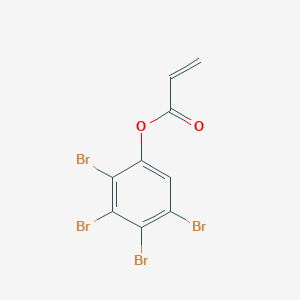
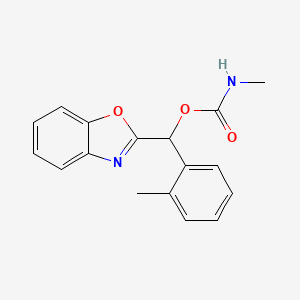
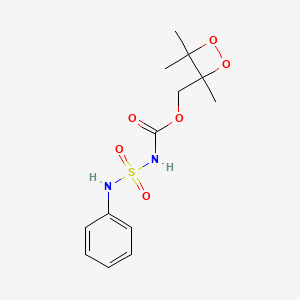
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
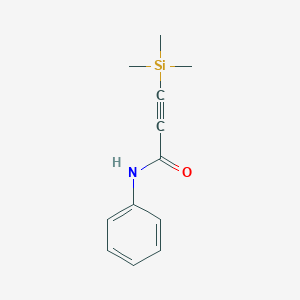
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
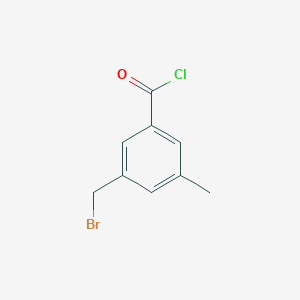
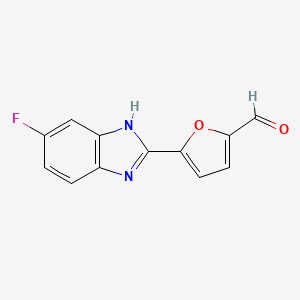

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
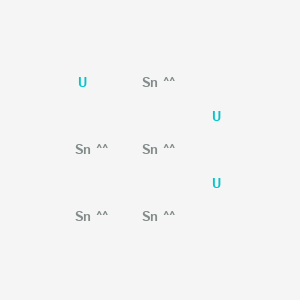
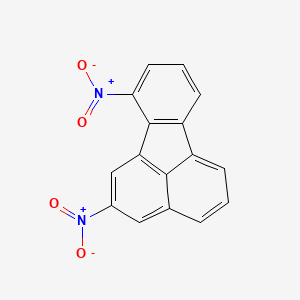
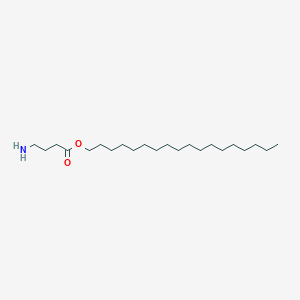
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
